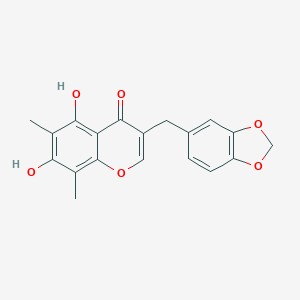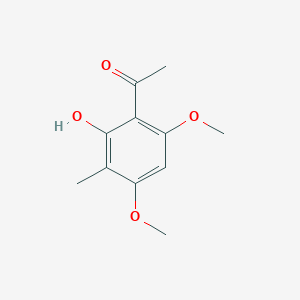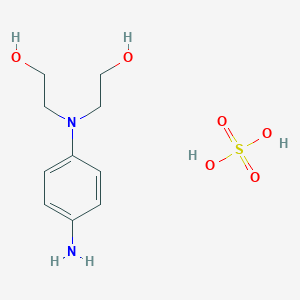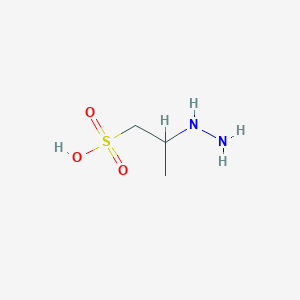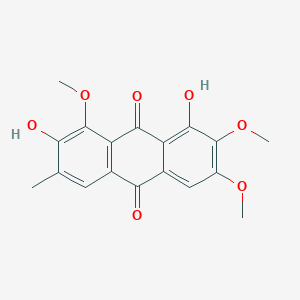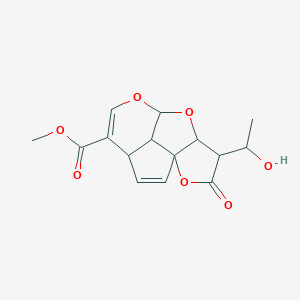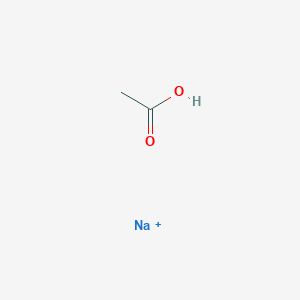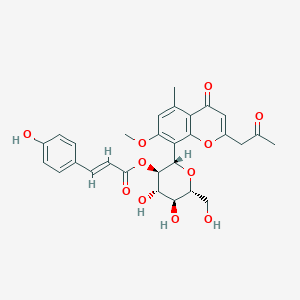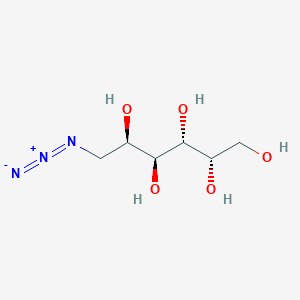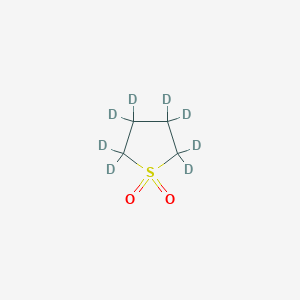
2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide is a chemically modified version of thiolane 1,1-dioxide, where hydrogen atoms are replaced by deuterium. This substitution can affect the physical and chemical properties of the molecule and is often used in studies to understand reaction mechanisms and kinetics due to the isotope effects of deuterium.
Synthesis Analysis
The synthesis of thiolane 1,1-dioxide derivatives, such as the 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide, typically involves the oxidation of thiolanes. In the provided studies, the oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane using oxidizing agents like dimethyldioxirane (DMD) or m-chloroperbenzoic acid (MCPBA) leads to the formation of 1-oxides and 1,2-dioxides . Although these papers do not directly discuss the octadeuterio derivative, the methods described could be adapted for its synthesis by starting with a deuterated thiolane precursor.
Molecular Structure Analysis
The molecular structure of thiolane 1,1-dioxides has been elucidated using X-ray crystallography . These studies provide detailed information on the stereochemistry and conformation of the molecules. The presence of deuterium instead of hydrogen would not significantly alter the core structure but could influence the vibrational modes and the stability of the molecule.
Chemical Reactions Analysis
The oxidation of thiolanes to their dioxide forms involves the addition of oxygen to the sulfur atoms. The papers describe the formation of stereoisomeric 1-oxides and their subsequent oxidation to 1,2-dioxides . The isomerization of these oxides and dioxides in solution suggests a dynamic behavior that could be further influenced by the presence of deuterium atoms, potentially altering the reaction kinetics and isomerization pathways.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide, they do provide insights into the properties of closely related compounds. The oxidation products of thiolanes, such as the 1-oxides and 1,2-dioxides, exhibit specific reactivity patterns and isomerization equilibria . The introduction of deuterium is likely to affect the physical properties such as boiling point, melting point, and density, as well as chemical properties like reaction rates and equilibria due to the kinetic isotope effect.
Scientific Research Applications
Novel Cage Compounds Synthesis
One research application of compounds related to 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide involves the synthesis of novel cage compounds. This process includes inter- and intra-molecular Diels–Alder reactions with heteroaromatic azadienes, leading to the formation of complex structures after the extrusion of nitrogen or carbon dioxide. These synthetic pathways contribute to the development of new chemical entities with potential applications in material science and pharmaceuticals (Lantos et al., 1990).
Oxidation Studies and Structural Insights
Another application is found in the oxidation studies of thiolane derivatives, where the specific formation of dioxides like 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide is explored. Research in this area includes the investigation of oxidation reactions, isolation of reaction products, and determination of their structures through X-ray crystallography. These studies are essential for understanding the reactivity and stability of sulfur-containing compounds, which can have implications in various chemical synthesis and industrial processes (Oshida et al., 2002).
Theoretical and Synthetic Studies of Cyclic Sulfites and Sulfates
The compound also finds relevance in the theoretical and synthetic studies of five-membered rings containing oxygen or sulfur atoms. Research in this domain focuses on understanding the chemical properties and synthetic applications of cyclic sulfites and sulfates, which are analogs of epoxides and can undergo various transformations. These studies provide valuable insights into the design and development of new chemical reactions and materials (Samoshin, 2008).
Electrocatalytic Studies
Furthermore, the compound's structural analogs are used in electrocatalytic studies, particularly in the synthesis and characterization of nickel complexes. These complexes have been investigated for their potential in catalyzing the oxygen evolution reaction, an essential process in electrochemical water splitting for hydrogen production. Such research contributes to the development of sustainable energy technologies (Anamika et al., 2020).
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJUTPCZVOIRIF-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide | |
CAS RN |
51219-88-6 |
Source


|
| Record name | 51219-88-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
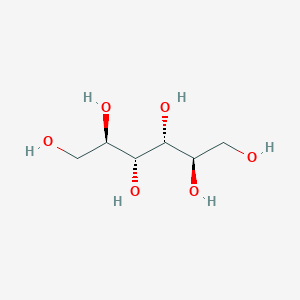
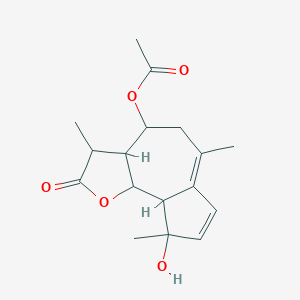
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
